molecular formula C15H15N5O3S2 B14168018 N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide CAS No. 416890-35-2

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide

Cat. No.: B14168018
CAS No.: 416890-35-2
M. Wt: 377.4 g/mol
InChI Key: DJZSBWMGZQHMBR-UHFFFAOYSA-N
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Description

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds by varying the acyl chloride used in the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various physiological effects. This inhibition can disrupt processes like pH regulation, metabolism, and signal transduction .

Comparison with Similar Compounds

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is unique compared to other similar compounds due to its specific structure and enzyme inhibition properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Properties

CAS No.

416890-35-2

Molecular Formula

C15H15N5O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H15N5O3S2/c16-14(17)20-25(22,23)12-8-6-11(7-9-12)18-15(24)19-13(21)10-4-2-1-3-5-10/h1-9H,(H4,16,17,20)(H2,18,19,21,24)

InChI Key

DJZSBWMGZQHMBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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